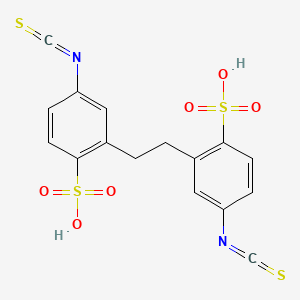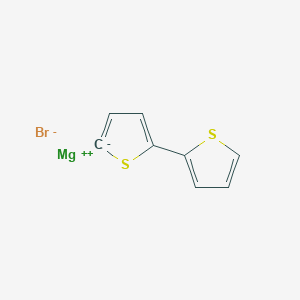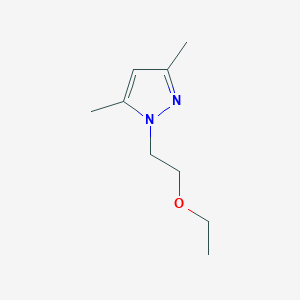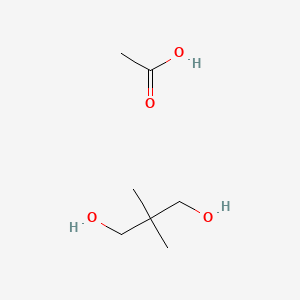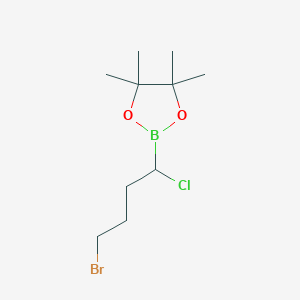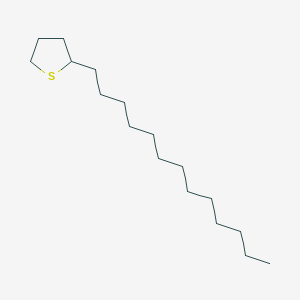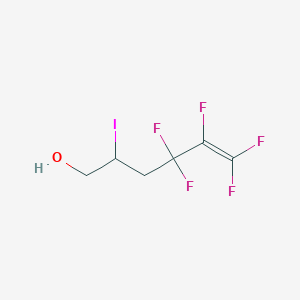
5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline: is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological properties and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions . The reaction can be carried out in solvents such as ethanol or acetic acid, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with two methyl groups.
2-Isopropylquinoxaline: A derivative with an isopropyl group.
Uniqueness
5,6,7,8-Tetramethyl-2-(propan-2-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and an isopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
128764-95-4 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
5,6,7,8-tetramethyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C15H20N2/c1-8(2)13-7-16-14-11(5)9(3)10(4)12(6)15(14)17-13/h7-8H,1-6H3 |
Clé InChI |
INOGTGONBADQHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=C(N=C2C(=C1C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


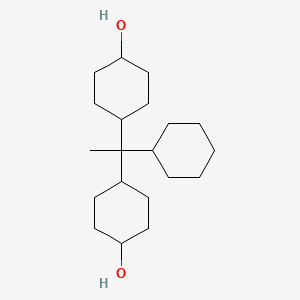


![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)



